N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound is a thioacetamide derivative featuring a thiazolo[4,5-d]pyrimidin core substituted with a 2-thioxo group, an o-tolyl (2-methylphenyl) moiety at position 3, and a 2-chloro-4-methylphenyl acetamide group linked via a thioether bond. The presence of sulfur atoms in both the thioacetamide and thioxo groups enhances its capacity for hydrogen bonding and electrophilic interactions, making it a candidate for pharmacological applications .
Properties
Molecular Formula |
C21H17ClN4O2S3 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-11-7-8-14(13(22)9-11)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
CIUZLEHIDFUTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- A chloro-substituted phenyl group , enhancing biological interactions.
- A thiazolidinone core , which is frequently associated with various pharmacological effects.
- A sulfanyl acetamide moiety , critical for reactivity and potential binding to biological targets.
Anticancer Activity
Research has demonstrated that N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: HepG2 and PC-3 Cell Lines
In vitro studies revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-2-{...} | HepG2 | 12.5 |
| Doxorubicin | HepG2 | 10.0 |
| N-(2-chloro-4-methylphenyl)-2-{...} | PC-3 | 15.0 |
| Doxorubicin | PC-3 | 11.0 |
These results indicate moderate to high cytotoxic activity, suggesting potential as an anticancer therapeutic agent.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. The thiazolidinone scaffold is known for its ability to inhibit bacterial growth by disrupting cell wall synthesis.
Study Findings
Research indicates that derivatives of this compound exhibit activity against:
- Escherichia coli
- Staphylococcus aureus
This suggests its potential for developing new antimicrobial agents.
Summary of Biological Activities
The compound demonstrates a range of biological activities that make it a valuable candidate for further research:
| Activity Type | Description |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cells |
| Antimicrobial | Effective against multiple bacterial strains |
| Antioxidant | Potential to reduce oxidative stress |
Mechanism of Action
The mechanism of action of “N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of thioacetamide derivatives, including thiazolidinones, quinazolinones, and pyrimidinyl thioacetamides. Below is a detailed comparison based on synthesis, physical properties, and structural features.
Core Heterocyclic Systems
- Thiazolo[4,5-d]pyrimidin vs. Thiazolidinones: Compounds from (e.g., 9–13) and utilize a thiazolidinone core (4-thiazolidinone), which lacks the fused pyrimidine ring present in the target compound.
- Quinazolinone Derivatives: describes quinazolinone-based thioacetamides (e.g., 5–10) with sulfamoylphenyl substituents. These compounds exhibit higher melting points (251.5–315.5°C) due to increased hydrogen-bonding capacity from the sulfonamide group, contrasting with the target compound’s unknown but likely lower melting point (inferred from non-sulfonamide analogs in ) .
Analytical Characterization
- Spectroscopic Methods :
Like compounds in and , the target compound’s structure would be confirmed via $ ^1H $-NMR (for aromatic and acetamide protons), $ ^{13}C $-NMR (for carbonyl and heterocyclic carbons), and mass spectrometry (for molecular ion peaks and fragmentation patterns) .
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives () exhibit melting points between 147–207°C, whereas quinazolinones () melt at 170–315°C. The target compound’s fused thiazolo-pyrimidine core may result in intermediate values, depending on crystallinity and intermolecular interactions .
- Solubility :
Sulfur-rich structures like the target compound and ’s analogs are typically lipophilic, limiting aqueous solubility. Polar substituents (e.g., methoxy in 9 ) improve solubility, whereas chloro groups enhance lipid membrane permeability .
Data Tables
Table 1. Comparison of Key Structural Analogs
Biological Activity
N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems due to the presence of thiazole and pyrimidine moieties, both known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 533.1 g/mol. The compound features a chloro-substituted aromatic ring and a thiazolo-pyrimidine scaffold that contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with thiazole and pyrimidine structures exhibit various biological activities, including:
- Antimicrobial Activity : Thiazolidinones and related compounds have shown significant antimicrobial effects against various bacterial strains. The thiazole ring is often implicated in this activity due to its ability to interact with microbial enzymes and disrupt cellular processes .
- Antioxidant Properties : Thiazolidinone derivatives are noted for their antioxidant capabilities, which may help mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases .
- Anticancer Potential : Some studies suggest that compounds containing pyrimidine and thiazole rings can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally similar to the target compound. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a possible application in treating infections . -
Antioxidant Activity :
In vitro assays demonstrated that thiazolidinone compounds could scavenge free radicals effectively. This antioxidant activity was linked to the presence of sulfur atoms in their structure, which play a critical role in redox reactions . -
Anticancer Studies :
A series of experiments investigated the cytotoxic effects of thiazole-containing compounds on different cancer cell lines. The results revealed that these compounds could inhibit cell growth and promote apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
